molecular formula C23H28N2O4S B5915358 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide

3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide

Katalognummer B5915358
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: XPOYIEMOCCMSJB-AWNIVKPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies. In

Wirkmechanismus

3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B cells. TAK-659 binds to the active site of this compound and inhibits its kinase activity, thereby blocking downstream signaling pathways and leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to inhibit B-cell activation and antibody production in these diseases, leading to decreased inflammation and disease activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

For TAK-659 include clinical trials in patients with B-cell malignancies and other diseases, as well as further preclinical studies to explore its potential therapeutic applications. Additionally, research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that begins with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form the key intermediate, which is subsequently reacted with acryloyl chloride to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.

Eigenschaften

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-23(2,3)19-7-4-18(5-8-19)6-13-22(26)24-20-9-11-21(12-10-20)30(27,28)25-14-16-29-17-15-25/h4-13H,14-17H2,1-3H3,(H,24,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOYIEMOCCMSJB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.